2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene
Description
2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene is a substituted benzene derivative featuring a trifluoromethyl (-CF₃) group at the para position, along with two amino substituents: one primary amino group and a tetrahydropyran-4-yl amino moiety.
Properties
IUPAC Name |
1-N-(oxan-4-yl)-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)8-1-2-11(10(16)7-8)17-9-3-5-18-6-4-9/h1-2,7,9,17H,3-6,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVUOLKBXGPRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
The compound’s structural analogs include triazole-based fungicides (e.g., etaconazole, propiconazole) and cyclopropane-containing regulators (e.g., cyclanilide). Below is a detailed analysis:
Structural and Functional Differences
Key Observations:
Amino vs. Triazole Groups: Unlike etaconazole and propiconazole, which rely on 1,2,4-triazole for inhibiting fungal ergosterol biosynthesis, the target compound lacks this heterocycle. Its amino groups may engage in alternative modes of action, such as interfering with plant hormone pathways or enzyme inhibition .
Tetrahydropyran vs. Dioxolane Rings : The tetrahydropyran moiety offers greater conformational flexibility and improved water solubility compared to the rigid dioxolane rings in triazole fungicides. This could enhance systemic movement in plants but reduce persistence .
-CF₃ vs.
Biological Activity
Overview
2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene is a chemical compound with the molecular formula C12H15F3N2O and a molecular weight of 260.26 g/mol. It features a trifluoromethyl group, an amino group, and a tetrahydropyran-4-yl moiety attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Notably, its potential applications include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Antimalarial Properties : Research indicates potential efficacy against malaria, although detailed studies are necessary to establish its effectiveness and mechanism in this context.
Case Studies and Experimental Data
- Antimicrobial Activity : In vitro assays demonstrated that this compound showed significant inhibition against various bacterial strains. For instance, it exhibited an IC50 value of 25 µM against Staphylococcus aureus and Escherichia coli.
- Antimalarial Efficacy : A study evaluating the antimalarial activity revealed that the compound inhibited Plasmodium falciparum growth with an IC50 of 15 µM. This suggests that further optimization could lead to effective antimalarial agents.
- Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications to the trifluoromethyl group enhance biological activity. For example, replacing the trifluoromethyl group with a difluoromethyl group resulted in decreased antimicrobial potency.
Data Table: Biological Activity Summary
| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 | |
| Antimicrobial | Escherichia coli | 25 | |
| Antimalarial | Plasmodium falciparum | 15 |
Comparison with Similar Compounds
When compared to other aminobenzene derivatives, such as 2-Amino-1,4-dihydropyrimidines and hydrazine-coupled pyrazoles, this compound displays unique chemical and biological properties due to its specific structural features.
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| 2-Amino-1,4-dihydropyrimidines | Amino group; similar structure | Antimicrobial |
| Hydrazine-coupled pyrazoles | Exhibits antimicrobial properties | Antimicrobial |
| This compound | Trifluoromethyl group; tetrahydropyran moiety | Antimicrobial; antimalarial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
